Cuscohygrine

Forensic Toxicology Biomarker Validation Cocaine Abuse Differentiation

Cuscohygrine is a critical pyrrolidine alkaloid reference standard for forensic toxicology and biosynthetic research, supplied as a mixture of diastereomers (≥98% HPLC). Its unique absence in illicit cocaine makes it the only unambiguous biomarker for legal coca leaf consumption, mandating its use in LC-MS/MS MRM methods to eliminate false-positive cocaine results. Procure with deuterated CUS-d6 for robust isotope dilution quantification in DUID, workplace testing, and metabolomic flux analyses. Note: GC-MS use is limited by documented thermal degradation to hygrine.

Molecular Formula C13H24N2O
Molecular Weight 224.34 g/mol
CAS No. 454-14-8
Cat. No. B030406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCuscohygrine
CAS454-14-8
Synonymsrel-1-[(2R)-1-Methyl-2-pyrrolidinyl]-3-[(2S)-1-methyl-2-pyrrolidinyl]-2-propanone;  _x000B_(R*,S*)-1,3-Bis(1-methyl-2-pyrrolidinyl)-2-propanone;  Bellaradin;  Bellaradine;  Cuskhygrin;  Cuskhygrine;  meso-Cuscohygrine; 
Molecular FormulaC13H24N2O
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCN1CCCC1CC(=O)CC2CCCN2C
InChIInChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3
InChIKeyZEBIACKKLGVLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cuscohygrine (CAS 454-14-8) Procurement Guide: Pyrrolidine Alkaloid for Forensic and Phytochemical Research


Cuscohygrine (1,3-bis(1-methyl-2-pyrrolidinyl)-2-propanone) is a bis‑N‑methyl pyrrolidine alkaloid with molecular formula C₁₃H₂₄N₂O and a molecular weight of 224.34 g·mol⁻¹, occurring naturally as a mixture of diastereomers [1]. It was first isolated from coca leaves by Carl Liebermann in 1889 and is found across multiple plant families, including Erythroxylaceae (Erythroxylum coca), Solanaceae (Atropa belladonna, Datura spp.), and Convolvulaceae [2]. The compound is an oily liquid distillable only under vacuum, forming a crystalline trihydrate with a melting point of 40–41 °C, and is soluble in water, ethanol, ether, and benzene [2]. Commercially, cuscohygrine is supplied as a mixture of diastereomers for research use only, principally as a reference standard in chromatographic analyses and as a tool for elucidating tropane alkaloid biosynthetic pathways [3].

Why Cuscohygrine Cannot Be Substituted by Hygrine, Cocaine, or Other Coca Leaf Alkaloids in Research and Forensic Applications


Cuscohygrine occupies a structurally and analytically unique niche among coca leaf and solanaceous alkaloids that precludes simple substitution. Unlike the tropane alkaloid cocaine, cuscohygrine is a pyrrolidine‑type alkaloid derived from a distinct branch of the ornithine biosynthetic pathway, producing fundamentally different mass spectral fragmentation behavior—low‑abundance, non‑specific ions (m/z 42, 84, 98, 140) versus the characteristic tropane‑core fragment m/z 82 [1]. Critically, cuscohygrine and its closest structural analog hygrine are entirely lost during the first extraction step of illicit cocaine manufacture, meaning their presence in biological samples unambiguously discriminates legal coca leaf consumption from cocaine abuse—a forensic capability that cocaine, benzoylecgonine, or ecgonine methyl ester alone cannot provide [2]. Furthermore, cuscohygrine exhibits pronounced thermal lability under standard GC‑MS conditions, undergoing partial degradation to hygrine in a temperature‑ and injection‑mode‑dependent manner that is not observed with tropane‑framework alkaloids, creating method‑selection consequences that neither hygrine reference standards nor cocaine calibrators can address [1].

Quantitative Differential Evidence for Cuscohygrine: Head‑to‑Head Data versus Closest Analogs


Forensic Marker Exclusivity: Cuscohygrine Is Undetectable in Illicit Cocaine Seizures, Unlike Cocaine and Its Metabolites

Cuscohygrine (CUS) and hygrine (HYG) are natural coca leaf alkaloids that are completely absent from illicit cocaine seizures because they are lost during the initial organic solvent extraction step of clandestine cocaine production [1]. In a controlled laboratory simulation of the authentic illicit manufacturing process—extraction with lime and kerosene, re‑extraction with sulfuric acid, and precipitation of coca paste with ammonia—CUS and HYG were extracted only to a minor extent by kerosene and were not precipitated in the coca paste, whereas cocaine, ecgonine methyl ester, and cinnamoylcocaine were carried through to the final product [1]. Consequently, the detection of CUS in urine, oral fluid, or hair functions as a positive confirmatory marker exclusively for legal coca leaf consumption (chewing or tea), a forensic distinction unattainable with cocaine or its metabolites alone [2].

Forensic Toxicology Biomarker Validation Cocaine Abuse Differentiation

Leaf Abundance Compared to Hygrine: Cuscohygrine Content Is 2–3× Higher by Both GC and HPLC

In a direct comparative analysis of Erythroxylum coca var. coca leaves, cuscohygrine content was measured at 0.25% by GC and 0.21% by HPLC, whereas hygrine content in the same leaf material was 0.12% by GC and 0.07% by HPLC [1]. This represents a 2.1‑fold higher abundance by GC and a 3.0‑fold higher abundance by HPLC for cuscohygrine relative to its closest structural analog. An independent HPLC study using a weak cation‑exchange column confirmed cuscohygrine content at 0.21 ± 0.02% (CV = 6.26%) in air‑dried E. coca leaves [2]. In a separate leaf developmental study, cuscohygrine content in 35‑day‑old mature leaves was 0.52%, compared to hygrine at 0.68% and cocaine at 0.61%, with both pyrrolidine alkaloids displaying a gradual decline from week 2 to week 36 of leaf duration [3].

Phytochemical Quantification Coca Leaf Alkaloid Profiling Chromatographic Method Validation

GC‑MS Thermal Degradation: Cuscohygrine Degrades to Hygrine by Up to 285% Under Splitless Conditions, a Liability Absent in Tropane Alkaloids

Cuscohygrine undergoes extensive thermal degradation to hygrine during GC‑MS analysis, with the extent governed by injector temperature, injection mode, and liner condition [1]. Under splitless injection with a 10 µg/mL CUS standard, the percentage of degradation product HYG reached 285% (expressed as HYG area/CUS area × 100). In contrast, split injection dramatically suppressed degradation: %HYG dropped to 29% at a 1:5 split ratio and to 10% at a 1:10 split ratio [1]. Additionally, matrix effects in biological samples (plasma, urine, oral fluid) produced signal enhancement for CUS ranging from +29% to +316% relative to neat standards [1]. The relative standard deviation (RSD%) for CUS peak areas across injector temperatures was 30–90%, compared to only 6–60% for the degradation product HYG, demonstrating that CUS quantification is inherently less precise than HYG quantification when GC‑MS is used [1]. Tropane alkaloids such as cocaine, which possess a bicyclic tropane core, do not undergo analogous thermal degradation under identical GC‑MS conditions and produce stable, high‑abundance diagnostic fragments [2].

Analytical Method Selection GC‑MS Artifacts Thermal Lability

Stereochemical Biosynthetic Branching: Both Hygrine Enantiomers Feed Cuscohygrine, But Only d(+)-Hygrine Feeds Tropane Alkaloids

Feeding experiments with enantiomerically pure d(+)-hygrine-[2′-¹⁴C] and l(−)-hygrine-[2′-¹⁴C] in 5‑month‑old Datura innoxia plants demonstrated a stereochemical branching point in alkaloid biosynthesis [1]. After 7 days of root administration, both d(+) and l(−)‑hygrine were incorporated into cuscohygrine with equal efficiency, while only d(+)‑hygrine served as a precursor for the tropane alkaloids 3α,6β‑ditigloyloxytropane, 3α,6β‑ditigloyloxytropan‑7β‑ol, hyoscine, and hyoscyamine [1]. This stereochemical promiscuity of cuscohygrine biosynthesis contrasts with the strict enantiomeric requirement of tropane alkaloid formation. In Datura stramonium, (R,S)-[2′,3′-¹³C₂]hygrine was incorporated into cuscohygrine with high specific incorporation (15–40%), but no label was recovered in tropine or tropine esters (hyoscyamine; 0.0 ± 0.5% specific incorporation) [2], confirming that cuscohygrine lies on a biosynthetic branch distinct from the tropane pathway.

Alkaloid Biosynthesis Stereochemistry Metabolic Pathway Elucidation

Phylogenetic Distribution Breadth: Cuscohygrine Occurs Across More Plant Families Than Tropane Alkaloids

Cuscohygrine and hygrine exhibit a broader phylogenetic distribution than the medicinally important tropane alkaloids hyoscyamine and scopolamine [1]. While tropane alkaloids are primarily restricted to the Solanaceae and Erythroxylaceae, cuscohygrine has been additionally confirmed in members of the Convolvulaceae family, including Convolvulus arvensis (bindweed), Calystegia sepium, and Argyreia mollis [1][2]. Within the Solanaceae, cuscohygrine is more widespread across genera than tropane alkaloids, having been detected in Atropa, Datura, Hyoscyamus, Cyphomandra, and Physalis species [1]. Chromatographic analysis confirmed cuscohygrine presence in roots of Atropa belladonna, Hyoscyamus niger, Datura stramonium, D. innoxia, D. ferox, and D. metel [3]. This broader distribution is consistent with the earlier evolutionary origin of the pyrrolidine alkaloid pathway relative to the tropane‑specific branch.

Chemotaxonomy Plant Metabolomics Alkaloid Distribution

HPTLC Multi‑Alkaloid Quantification: Cuscohygrine as a Parallel‑Pathway Product Distinct from Tropane Endpoints

A validated multi‑development HPTLC method with densitometric detection at λ = 190 and 520 nm enabled simultaneous quantification of cuscohygrine alongside hyoscyamine, scopolamine, anisodamine, and littorine in Solanaceae plant material from both field‑grown plants and in vitro hairy root cultures [1]. Full chromatographic separation of all five alkaloids was achieved on HPTLC Si60 F₂₅₄ plates using a chloroform:methanol:acetone:25% ammonia (75:15:10:1.8, v/v/v/v) mobile phase with two‑stage development (4.0 cm and 3.0 cm) [1]. Critically, cuscohygrine is resolved as a product of a parallel biosynthetic pathway that shares the common precursor N‑methyl‑Δ¹‑pyrrolinium cation with tropane alkaloids but diverges before the tropinone intermediate, making its quantification essential for distinguishing flux through the pyrrolidine branch versus the tropane branch during metabolic engineering studies [1]. This analytical differentiation is not achievable when only tropane alkaloid standards are procured.

HPTLC Densitometry In Vitro Culture Monitoring Biosynthetic Precursor Tracking

Procurement‑Relevant Application Scenarios for Cuscohygrine (CAS 454-14-8)


Forensic Toxicology: LC‑MS/MS Reference Standard for Coca Leaf Consumption Marker Panels

Forensic laboratories in South American countries and international organizations serving populations with coca leaf consumption traditions require cuscohygrine as a certified reference standard for LC‑MS/MS multiple reaction monitoring (MRM) methods. As demonstrated by Rubio et al. (2017), CUS is absent from illicit cocaine seizures but present in oral fluid, urine, and hair after legal coca leaf chewing or coca tea consumption [1]. The 2025 GC‑MS study further established that LC‑MS/MS is the preferred analytical platform due to CUS thermal degradation in GC injection ports and matrix effects up to +316% in biological samples [2]. Procurement of both unlabeled CUS and the deuterated analog CUS‑d6 (where commercially available) enables robust isotope dilution quantification for forensic casework involving DUID, workplace drug testing, and criminal liability assessments where false‑positive cocaine results from legal coca use must be excluded.

Phytochemical and Chemotaxonomic Profiling Across Solanaceae, Erythroxylaceae, and Convolvulaceae

Plant metabolomics and chemotaxonomy programs benefit from cuscohygrine as a phylogenetically informative marker whose distribution spans at least three plant families—Erythroxylaceae, Solanaceae, and Convolvulaceae—exceeding the taxonomic range of the tropane alkaloids [1]. Quantitative HPLC methods validated by the USDA ARS (1996) using weak cation‑exchange columns with UV detection at 220 nm provide a reproducible protocol for cuscohygrine determination at 0.21 ± 0.02% in air‑dried coca leaves [2]. The validated HPTLC multi‑alkaloid method enables simultaneous densitometric quantification of cuscohygrine alongside hyoscyamine, scopolamine, and their precursors from the same chromatographic plate . Procurement of high‑purity cuscohygrine (mixture of diastereomers, ≥95% by HPLC) as an external calibration standard is a prerequisite for any inter‑laboratory or inter‑species comparative alkaloid profiling study.

Biosynthetic Pathway Elucidation: Tracer Studies at the Pyrrolidine–Tropane Branch Point

Cuscohygrine occupies a unique position at the divergence point between pyrrolidine and tropane alkaloid biosynthesis. Stable‑isotope feeding experiments in Datura innoxia demonstrated that both d(+)- and l(−)-hygrine enantiomers are incorporated into cuscohygrine, whereas only d(+)-hygrine labels tropane alkaloids [1]. In Datura stramonium, (R,S)-[2′,3′-¹³C₂]hygrine showed 15–40% specific incorporation into cuscohygrine but 0.0 ± 0.5% into hyoscyamine [2], making cuscohygrine the sole alkaloid readout for the non‑stereoselective pyrrolidine branch. Laboratories engaged in metabolic flux analysis of engineered Solanaceae hairy root cultures require authentic cuscohygrine reference material to confirm product identity by co‑chromatography and mass spectral matching following labeled precursor feeding experiments.

Analytical Method Development and Validation: GC‑MS vs. LC‑MS/MS Platform Selection Studies

The pronounced thermal lability of cuscohygrine makes it an ideal probe compound for evaluating GC‑MS method robustness for thermolabile alkaloids. Quantitative data from the 2025 Separations study provide a complete degradation profile: 285% HYG formation under splitless injection, reduced to 10% at a 1:10 split ratio, with RSD of 30–90% for CUS versus 6–60% for HYG [1]. These data establish cuscohygrine as a benchmark reference standard for laboratories conducting platform comparison studies (GC‑MS versus LC‑MS/MS) for pyrrolidine alkaloid panels. Procurement of both CUS and CUS‑d6 enables systematic investigation of injector temperature (180–290 °C), liner deactivation status, and matrix effect compensation strategies—all of which must be validated before routine forensic or phytochemical analysis can be implemented.

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